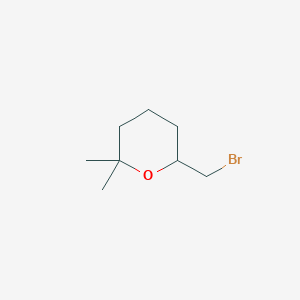

6-(Bromomethyl)-2,2-dimethyloxane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-2,2-dimethyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMCRRAGIXQCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871726-65-6 | |

| Record name | 6-(bromomethyl)-2,2-dimethyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromomethyl 2,2 Dimethyloxane

Strategies for Oxane Ring Formation and Bromomethyl Introduction

The construction of the 6-(bromomethyl)-2,2-dimethyloxane scaffold can be achieved through two primary strategic approaches: the cyclization of an acyclic precursor that already contains the necessary bromine atom or a latent functional group, or the functionalization of a pre-formed 2,2-dimethyloxane (B1655363) ring system.

Cyclization-Based Approaches Employing Bromine Donors

The formation of the oxane ring via intramolecular cyclization is a powerful strategy that can establish key stereocenters. In the context of synthesizing this compound, this would typically involve the cyclization of an unsaturated alcohol precursor in the presence of an electrophilic bromine source. This process, often referred to as bromocyclization or bromoetherification, proceeds through a halonium ion intermediate. masterorganicchemistry.com

The regioselectivity of the cyclization (i.e., the formation of a six-membered oxane ring versus a five-membered furan (B31954) ring) is influenced by several factors, including the substitution pattern of the alkene and the reaction conditions. For the synthesis of a 6-substituted oxane, a δ,ε-unsaturated alcohol would be the required starting material. The reaction is initiated by the attack of the alkene on the bromine donor, forming a bromonium ion. The intramolecular trapping of this intermediate by the hydroxyl group then leads to the formation of the oxane ring.

While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principle is well-established for the synthesis of substituted tetrahydropyrans. biointerfaceresearch.com For instance, the cyclization of (Z)-alkenoic acids with N-bromosuccinimide (NBS) has been shown to proceed with high regio- and stereoselectivity to form bromolactones. biointerfaceresearch.com A similar strategy could be envisioned for an appropriately substituted unsaturated alcohol.

Functionalization of Pre-formed Oxane Systems with Bromomethyl Groups

An alternative and often more direct approach involves the modification of a pre-existing 2,2-dimethyloxane scaffold. This can be achieved through direct bromination of a methyl-substituted oxane or by the chemical transformation of a more accessible functional group, such as a hydroxyl group.

The direct introduction of a bromine atom onto the methyl group at the 6-position of a 2,2,6-trimethyloxane precursor can be achieved through radical bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for this type of transformation, typically in the presence of a radical initiator such as dibenzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and under thermal or photochemical conditions.

A relevant example is the synthesis of 6-(bromomethyl)-2,2-dimethylthiochroman-4-one, where the corresponding 6-methyl precursor was treated with NBS and a catalytic amount of dibenzoyl peroxide in cyclohexane (B81311) at reflux to afford the desired bromomethyl derivative in 51% yield. nih.gov A similar approach could be applied to 2,2,6-trimethyloxane to yield this compound.

Table 1: Representative Conditions for Radical Bromination

| Starting Material | Reagent | Initiator | Solvent | Temperature | Yield | Reference |

|---|

A highly reliable and widely used method for the synthesis of alkyl bromides is the reaction of the corresponding alcohol with a brominating agent. For the synthesis of this compound, the precursor (2,2-dimethyloxan-6-yl)methanol would be required. This hydroxymethyl precursor could potentially be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester derivative.

The conversion of the primary alcohol to the bromide can be efficiently carried out using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism and is generally effective for primary and secondary alcohols. The alcohol oxygen attacks the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon bearing the newly formed good leaving group (a phosphite (B83602) ester), resulting in the desired alkyl bromide. This method avoids the harsh conditions and potential side reactions associated with radical bromination.

Stereoselective Synthesis of Chiral Analogues of this compound

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For a molecule like this compound, the stereocenter would be at the 6-position of the oxane ring.

Enantioselective Bromination Methodologies

Achieving enantioselectivity in the synthesis of chiral this compound would require a stereocontrolled introduction of the bromomethyl group or a stereoselective cyclization. While specific methods for the enantioselective bromination of a substrate like 2,2,6-trimethyloxane are not well-documented, the field of asymmetric catalysis offers potential solutions.

For instance, enantioselective bromination reactions have been developed for other classes of compounds, often employing chiral catalysts to control the facial selectivity of the bromine addition or substitution. nih.gov The development of a suitable chiral catalyst that could differentiate between the enantiotopic protons of the methyl group in a prochiral precursor could, in principle, lead to an enantioselective synthesis of the target molecule.

Alternatively, a stereoselective cyclization approach, starting from a chiral unsaturated alcohol precursor, could be employed. The stereochemistry of the starting material would then direct the stereochemical outcome of the cyclization, leading to an enantiomerically enriched product. The synthesis of chiral morpholine (B109124) derivatives has been achieved through related bromocyclization strategies, demonstrating the feasibility of this approach in heterocyclic systems. masterorganicchemistry.com

Diastereoselective Control in Oxane Derivatization

Achieving diastereoselective control is paramount when constructing substituted oxane rings, as the spatial arrangement of substituents dramatically influences the molecule's physical, chemical, and biological properties. The synthesis of 2,6-disubstituted tetrahydropyrans, a class of compounds to which this compound belongs, often relies on powerful cyclization strategies where stereochemistry is carefully directed.

One effective strategy for achieving high diastereoselectivity is the silyl-Prins cyclization. mdpi.com This methodology involves the reaction of alkenylsilyl alcohols with aldehydes, promoted by a Lewis acid, to form dihydropyran derivatives. mdpi.comresearchgate.netnih.gov The stereochemical outcome of these reactions can be highly dependent on the choice of reactants, reaction conditions, and the specific Lewis acid used. researchgate.net For instance, the cyclization of certain vinylsilyl alcohols with aldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can proceed with high cis-selectivity for the substituents at the C2 and C6 positions. nih.gov

Research into the synthesis of related 2,6-disubstituted dihydropyrans has demonstrated that the choice of Lewis acid and temperature are critical variables in controlling the reaction pathway and its stereoselectivity. researchgate.net In a study involving the reaction of vinylsilyl alcohols with various aldehydes, different Lewis acids were screened to optimize the yield and diastereoselectivity of the resulting dihydropyran.

Table 1: Effect of Lewis Acid on a Representative Silyl-Prins Cyclization

| Entry | Lewis Acid (1.2 equiv.) | Temperature (°C) | Time (h) | Yield (%) of cis-Dihydropyran |

|---|---|---|---|---|

| 1 | TMSOTf | -78 | 1 | 75 |

| 2 | BF₃·OEt₂ | -78 | 2 | 45 |

| 3 | TiCl₄ | -78 | 2 | <20 (Decomposition) |

| 4 | SnCl₄ | -78 | 2 | 30 |

This table is illustrative, based on findings for silyl-Prins cyclizations leading to cis-2,6-disubstituted dihydropyrans, as detailed in related research. researchgate.net

Furthermore, asymmetric 1,4-addition reactions assisted by chiral auxiliaries, such as the Evans auxiliary, have been developed to control stereochemistry in the synthesis of complex tetrahydropyran (B127337) intermediates. acs.org This approach allows for the introduction of chirality and the control of diastereomeric impurities, which is crucial for producing enantiomerically pure final products. acs.org

Mechanistic Insights into Formation Pathways

Understanding the mechanistic pathways that lead to the formation of this compound is essential for optimizing reaction conditions and maximizing product yield. The introduction of the bromomethyl group can typically be envisioned through either radical or ionic processes, depending on the chosen precursor and reagents.

Radical Mechanism of Bromination

Free radical bromination is a well-established method for the halogenation of alkanes and substituted cycloalkanes. ucsb.edu This process occurs via a radical chain mechanism and is particularly useful due to its high selectivity. masterorganicchemistry.comucalgary.ca Bromination preferentially occurs at the C-H bond that leads to the formation of the most stable alkyl radical (tertiary > secondary > primary). ucalgary.ca The bromination of a suitable precursor, such as 2,2,6-trimethyloxane, to yield this compound would proceed through this type of mechanism, typically initiated by heat or UV light. byjus.com

The mechanism involves three key stages: ucsb.eduucalgary.cabyjus.com

Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond in a molecule of Br₂ to generate two bromine radicals (Br•). This step requires an input of energy, usually in the form of UV light or heat. ucsb.edubyjus.com

Reaction: Br₂ + light/heat → 2 Br•

Propagation: This stage consists of a two-step cycle that can repeat many times.

Step 2a: A bromine radical abstracts a hydrogen atom from the methyl group at the C6 position of the oxane ring to form hydrogen bromide (HBr) and a primary alkyl radical. byjus.com

Step 2b: The newly formed alkyl radical then reacts with another molecule of Br₂ to produce the final product, this compound, and a new bromine radical. ucalgary.ca This new radical can then participate in another cycle of propagation. ucsb.edu

Termination: The chain reaction ceases when the radical species are consumed through various combination reactions. This can occur when two bromine radicals combine, two alkyl radicals combine, or a bromine radical and an alkyl radical combine. ucalgary.cabyjus.com

Using N-bromosuccinimide (NBS) is a common alternative for achieving allylic and benzylic brominations as it provides a low, constant concentration of Br₂, which helps suppress unwanted side reactions. masterorganicchemistry.comlibretexts.org For saturated systems, direct bromination with Br₂ and light is more typical. youtube.com

Ionic Pathways in Bromomethyl Introduction

In addition to radical pathways, the bromomethyl group can be introduced via ionic mechanisms. These methods often offer different selectivity and may be more suitable for substrates with functional groups that are sensitive to radical conditions.

One of the most direct ionic routes involves the nucleophilic substitution of a corresponding alcohol, 6-(hydroxymethyl)-2,2-dimethyloxane. This transformation can be achieved using various brominating agents. For example, reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) proceeds through the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion in an S_N2 reaction.

Another powerful method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). In this process, the PPh₃ and CBr₄ react to form a phosphonium (B103445) salt intermediate, which then activates the alcohol. The bromide ion acts as the nucleophile to displace the activated oxygen, yielding the desired alkyl bromide with high efficiency.

Furthermore, ionic halogenation can be achieved using copper(II) halides, such as CuBr₂, often in an ionic liquid as the solvent. beilstein-journals.org While commonly applied to aromatic systems like anilines, the principle of using a metal halide as a source of electrophilic bromine or as a Lewis acid catalyst could be adapted for specific oxane precursors. beilstein-journals.org For instance, a Lewis acid could be used to catalyze the opening of the oxane ring of a precursor, followed by a cyclization step that incorporates a bromomethyl moiety. google.com These methods provide a complementary set of tools to radical bromination for the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 6 Bromomethyl 2,2 Dimethyloxane

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group attached to the oxane ring of 6-(bromomethyl)-2,2-dimethyloxane is the primary site for nucleophilic substitution reactions. The reactivity of this primary alkyl halide is influenced by the nature of the nucleophile, the solvent, and the reaction conditions, which dictate the operative reaction mechanism.

SN1 and SN2 Reaction Pathways: Kinetic and Stereochemical Aspects

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The pathway taken by a reaction is dependent on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom and the leaving group departs simultaneously. chemicalnote.com This mechanism is favored for primary alkyl halides like this compound due to the relatively unhindered nature of the carbon atom bearing the bromine. The kinetics of SN2 reactions are second-order, depending on the concentration of both the alkyl halide and the nucleophile. youtube.comchemicalnote.com Stereochemically, SN2 reactions proceed with an inversion of configuration at the reaction center. youtube.comchemicalnote.com

Conversely, the SN1 reaction is a two-step process that involves the formation of a carbocation intermediate. youtube.comchemicalnote.com This pathway is more common for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. youtube.com The rate of an SN1 reaction is first-order, depending only on the concentration of the alkyl halide, as the formation of the carbocation is the slow, rate-determining step. youtube.comyoutube.com Stereochemically, SN1 reactions typically lead to a racemic mixture of products, as the planar carbocation can be attacked by the nucleophile from either side. masterorganicchemistry.com

Given that this compound is a primary alkyl halide, it is expected to predominantly undergo substitution via the SN2 pathway. The steric hindrance around the reaction center is minimal, allowing for the backside attack of the nucleophile characteristic of an SN2 reaction. chemicalnote.com The stability of the potential primary carbocation is low, making the SN1 pathway energetically unfavorable.

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step process with a carbocation intermediate youtube.comchemicalnote.com | Single-step, concerted process chemicalnote.com |

| Rate Law | Rate = k[Alkyl Halide] youtube.comyoutube.com | Rate = k[Alkyl Halide][Nucleophile] youtube.comchemicalnote.com |

| Substrate Preference | Tertiary > Secondary > Primary youtube.com | Primary > Secondary > Tertiary chemicalnote.com |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration youtube.comchemicalnote.com |

| Nucleophile | Weak nucleophiles are effective youtube.com | Strong nucleophiles are required youtube.com |

| Solvent | Polar protic solvents are favorable youtube.com | Polar aprotic solvents are favorable youtube.com |

Derivatization to Azidomethyl Oxanes (e.g., 6-(Azidomethyl)-2,2-dimethyloxane)

A common and useful derivatization of this compound is its conversion to 6-(azidomethyl)-2,2-dimethyloxane. This transformation is typically achieved through a nucleophilic substitution reaction using sodium azide (B81097) (NaN₃) as the nucleophile. nih.gov The azide ion (N₃⁻) is a potent nucleophile that readily displaces the bromide ion.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 mechanism. nih.gov Heating the reaction mixture can increase the reaction rate. nih.gov The synthesis of a similar compound, 6-(azidomethyl)-2,2-dimethylthiochroman-4-one, was achieved by reacting the corresponding bromomethyl derivative with sodium azide in DMF at 50°C for 4 hours, resulting in a 74% yield of the azide product. nih.gov This example illustrates a typical procedure for the synthesis of azidomethyl compounds from their bromomethyl precursors.

Computational Studies on Transition States and Intermediates for Substitution Reactions

Computational chemistry provides valuable insights into the mechanisms of chemical reactions by allowing for the study of transition states and intermediates that may be difficult to observe experimentally. Quantum chemical calculations can be used to model the reaction pathway of nucleophilic substitution on compounds like this compound.

For an SN2 reaction, computational models can determine the geometry and energy of the pentacoordinate transition state, where the nucleophile and the leaving group are both partially bonded to the carbon atom. These calculations can help to understand the steric and electronic factors that influence the reaction rate.

In the case of a hypothetical SN1 reaction, computational studies can be used to calculate the stability of the primary carbocation intermediate. Such calculations would likely confirm the high energy of this intermediate, further supporting the preference for the SN2 pathway.

Studies on similar systems, such as 2-bromomethyl-1,3-thiaselenole, have shown that the reaction can proceed through complex, multi-step pathways involving intermediates like seleniranium cations. mdpi.com Quantum chemical calculations were instrumental in elucidating the reaction mechanism, which involved the attack of a thiolate anion at different centers of the intermediate. mdpi.com

Elimination Reactions and Olefin Formation

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. libretexts.org These reactions are favored by the presence of a strong, sterically hindered base and higher temperatures. For this compound, an elimination reaction would involve the removal of a proton from the carbon adjacent to the bromomethyl group (the C6 position of the oxane ring) and the simultaneous or sequential departure of the bromide ion.

There are two primary mechanisms for elimination reactions: E1 (elimination unimolecular) and E2 (elimination bimolecular). libretexts.org The E2 mechanism is a concerted, one-step process, while the E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. libretexts.org Given that this compound is a primary alkyl halide, the E2 pathway is the more likely elimination mechanism.

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. masterorganicchemistry.com However, in the case of this compound, there is only one possible alkene product from a simple E2 reaction: 2,2-dimethyl-6-methyleneoxane.

The competition between substitution (SN2) and elimination (E2) is a key aspect of the reactivity of alkyl halides. The outcome of the reaction is influenced by the nature of the base/nucleophile. Strong, non-bulky nucleophiles tend to favor substitution, while strong, bulky bases favor elimination.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Metal-Catalyzed Cross-Couplings with Aryl and Alkyl Moieties

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov

This compound, as an alkyl halide, can potentially participate in such cross-coupling reactions. However, the reactivity of alkyl halides in these reactions can be different from that of aryl or vinyl halides. The Suzuki-Miyaura reaction has been successfully applied to couple various organohalides with aryl and alkyl boronic acids or esters. nih.gov

Lack of Specific Research Data Precludes Detailed Analysis of this compound Reactivity with Organometallic Reagents

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented reactivity profiles of the chemical compound this compound, specifically concerning its reactions with Grignard and organolithium reagents. Despite extensive searches for detailed research findings, including reaction conditions, product yields, and mechanistic investigations, no specific experimental data for this particular compound could be retrieved.

The user's request for an in-depth article focusing solely on the "," with a dedicated section on its chemistry with Grignard and organolithium reagents, cannot be fulfilled at this time due to the absence of published research on this topic. The instructions to include detailed data tables and specific research findings are therefore impossible to execute.

While general principles of nucleophilic substitution reactions involving alkyl halides and organometallic reagents are well-established in organic chemistry, applying this general knowledge to a specific, unstudied compound like this compound without experimental validation would be speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article.

The successful generation of the requested article is contingent upon the existence of primary research literature that has investigated the chemical behavior of this compound. Without such foundational data, any attempt to create the specified content would be a work of fiction rather than a scientifically grounded report.

Therefore, the section on Grignard and Organolithium Reagent Chemistry (3.3.2) for this compound cannot be written.

Strategic Applications As a Synthetic Intermediate in Complex Molecule Construction

Role in Heterocyclic Chemistry and Analog Design

The inherent structure of 6-(Bromomethyl)-2,2-dimethyloxane makes it a suitable starting point for the elaboration of more complex heterocyclic systems.

The 2,2-dimethyloxane (B1655363) moiety is a saturated heterocyclic system that can be found in the core structure of various natural products and synthetic molecules. The bromomethyl group on this scaffold allows for its direct incorporation into larger molecules. Through nucleophilic substitution reactions, the bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This versatility enables the synthesis of a diverse library of derivatives, where the stable oxane ring is appended with different functional groups, leading to new chemical entities with varied structural and electronic properties.

The reactivity of the bromomethyl group can be harnessed to construct more intricate polycyclic architectures, such as spiro and fused ring systems. Intramolecular reactions are a key strategy in this context. For instance, if a nucleophilic group is present elsewhere on a molecule that has been attached to the bromomethyl position, an intramolecular cyclization can lead to the formation of a new ring fused to the oxane core.

Similarly, spirocyclic compounds, where two rings share a single common atom, can be synthesized. This often involves a multi-step sequence where the bromomethyl group is used to introduce a side chain that can subsequently undergo a cyclization reaction back onto the oxane ring or an adjacent atom. The synthesis of such strained and complex ring systems is of significant interest in medicinal chemistry for exploring novel three-dimensional chemical space.

Contribution to the Synthesis of Biologically Relevant Molecules and Material Precursors

The structural motifs accessible from this compound are relevant to the fields of medicinal chemistry, agrochemistry, and materials science.

The tetrahydropyran (B127337) ring system is a common feature in many biologically active compounds. By using this compound as a building block, chemists can introduce this desirable scaffold into potential drug candidates or agrochemicals. The bromomethyl functional group serves as a key attachment point for linking the oxane ring to other complex fragments of a target molecule. This approach allows for the systematic modification of a lead compound, where the oxane unit can influence properties such as solubility, metabolic stability, and binding affinity.

In materials science, the controlled synthesis of well-defined polymeric structures is crucial. The reactivity of the bromomethyl group makes this compound a potential monomer or initiator for certain types of polymerization reactions. For example, it could be used to synthesize polymers with pendant oxane rings, which could impart specific physical or chemical properties to the resulting material, such as altered thermal stability or solubility.

Advanced Characterization and Spectroscopic Analysis of 6 Bromomethyl 2,2 Dimethyloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 6-(Bromomethyl)-2,2-dimethyloxane is not available in the reviewed literature.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Elucidation

Specific chemical shifts, coupling constants, and signal multiplicities for the various proton environments within the this compound molecule could not be located.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Similarly, a detailed ¹³C NMR spectrum, which would provide the chemical shifts for each of the eight carbon atoms in the molecule and confirm the carbon skeleton, is not available.

Two-Dimensional NMR Techniques for Structural Connectivity

Information regarding the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons in this compound has not been reported.

Mass Spectrometry

While predicted mass spectrometry data exists, experimental high-resolution mass spectrometry and detailed fragmentation analysis are not documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data providing the exact mass of the molecular ion of this compound, which would confirm its elemental composition, could be found.

Fragmentational Analysis for Structural Confirmation

A detailed analysis of the fragmentation pattern of this compound upon ionization in a mass spectrometer is not available. Such an analysis would be crucial for confirming the structural arrangement of the molecule by identifying characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a compound. For this compound, these methods would provide a characteristic fingerprint based on the vibrations of its constituent bonds. Although a specific experimental spectrum for this compound is not publicly available, a detailed prediction of its key spectral features can be made based on the known vibrational frequencies of its functional moieties: the bromomethyl group, the gem-dimethyl group, and the saturated cyclic ether (oxane ring).

The fundamental vibrations of interest include the stretching and bending of C-H, C-C, C-O, and C-Br bonds. The oxane ring introduces characteristic C-O-C stretching vibrations, which are typically strong in the IR spectrum. spectroscopyonline.com The bromomethyl group (-CH2Br) is expected to exhibit a distinct C-Br stretching frequency at a lower wavenumber. The gem-dimethyl group attached to the oxane ring will contribute to the C-H stretching and bending regions of the spectrum.

IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. ksu.edu.sa Therefore, some vibrational modes may be more prominent in one technique than the other, providing complementary information. For instance, the symmetric C-O-C stretch of the ether may be weak in the IR but stronger in the Raman spectrum.

The following table outlines the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong | Medium-Strong |

| CH₂ | Scissoring (Bending) | ~1465 | Medium | Medium |

| CH₃ | Asymmetric Bending | ~1450 | Medium | Medium |

| CH₃ | Symmetric Bending (Umbrella) | ~1375 | Medium-Strong | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1070-1140 | Strong | Medium |

| C-O-C (Ether) | Symmetric Stretching | ~845-930 | Weak-Medium | Strong |

| C-Br | Stretching | 500-600 | Medium-Strong | Strong |

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong | Medium-Strong |

| CH₂ | Scissoring (Bending) | ~1465 | Medium | Medium |

| CH₃ | Asymmetric Bending | ~1450 | Medium | Medium |

| CH₃ | Symmetric Bending (Umbrella) | ~1375 | Medium-Strong | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1070-1140 | Strong | Medium |

| C-O-C (Ether) | Symmetric Stretching | ~845-930 | Weak-Medium | Strong |

| C-Br | Stretching | 500-600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unequivocal information on bond lengths, bond angles, and the conformation of the oxane ring in this compound. As of the latest literature surveys, a crystal structure for this specific compound has not been reported. However, a hypothetical analysis based on the known crystal packing of similar small organic molecules can be presented.

The primary intermolecular forces expected to govern the crystal packing are van der Waals forces and weak hydrogen bonds of the C-H···O and C-H···Br types. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. The oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings.

A hypothetical set of crystallographic parameters for this compound is presented below, based on typical values for small organic molecules.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (for a racemic mixture) |

| Key Intermolecular Interactions | C-H···O, C-H···Br, van der Waals forces |

| Oxane Ring Conformation | Chair |

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (for a racemic mixture) |

| Key Intermolecular Interactions | C-H···O, C-H···Br, van der Waals forces |

| Oxane Ring Conformation | Chair |

The determination of the actual crystal structure through X-ray diffraction would be invaluable for a complete understanding of the solid-state properties of this compound and would allow for the correlation of its spectroscopic features with its precise molecular geometry.

Computational Chemistry and Theoretical Studies of 6 Bromomethyl 2,2 Dimethyloxane

Molecular Modeling and Geometry Optimization

A foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule.

For 6-(Bromomethyl)-2,2-dimethyloxane, such a study would elucidate the precise spatial arrangement of the atoms. Key parameters to be determined would include the lengths of the C-O, C-C, C-H, and C-Br bonds, as well as the angles within the oxane ring and those involving the bromomethyl and gem-dimethyl substituents. This data is crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C-O (ring) | ~1.43 | |

| C-C (ring) | ~1.53 | |

| C-C (gem-dimethyl) | ~1.54 | |

| C-Br | ~1.97 | |

| **Bond Angles (°) ** | ||

| C-O-C (ring) | ~112 | |

| O-C-C (ring) | ~110 | |

| C-C-C (ring) | ~111 | |

| Dihedral Angles (°) | ||

| C-O-C-C (ring) | ~±55-60 (Chair) |

Note: The values in this table are hypothetical and represent typical values for similar structures. Actual values would need to be determined through quantum mechanical calculations.

Electronic Structure Analysis and Reactivity Prediction (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net An analysis of this compound using DFT would provide critical information about its reactivity.

Key aspects to be explored include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. tci-thaijo.org

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua For this molecule, the oxygen atom would be expected to be a region of high electron density, while the area around the bromine and the hydrogen atoms of the methyl groups would be electron-deficient.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Finding | Implication for Reactivity |

| HOMO Energy | Localized primarily on the oxygen and bromine atoms. | Indicates these sites as potential centers for electrophilic attack. |

| LUMO Energy | Primarily localized on the antibonding σ* orbital of the C-Br bond. | Suggests susceptibility to nucleophilic attack at the carbon atom of the bromomethyl group. |

| HOMO-LUMO Gap | A significant gap would indicate high kinetic stability. | A smaller gap would suggest higher reactivity. |

| MEP Map | Negative potential (red) around the oxygen atom; Positive potential (blue) around the C-Br bond. | Guides understanding of intermolecular interactions and reaction sites. dntb.gov.ua |

Note: These are predicted outcomes based on general chemical principles. Specific calculations are required for accurate data.

Conformational Landscape Exploration of the Oxane Ring

The six-membered oxane ring is not planar and can adopt several conformations, with the chair form being the most stable for simple oxanes. The presence of bulky substituents, such as the bromomethyl and gem-dimethyl groups in this compound, can influence the conformational preferences.

A thorough computational study would involve exploring the potential energy surface to identify all stable conformers (e.g., chair, boat, twist-boat) and the transition states that connect them. For the chair conformation, the substituents can be in either axial or equatorial positions. The relative energies of these different conformations would determine their population at a given temperature. It is expected that the conformer with the bulky bromomethyl group in the equatorial position would be energetically favored to minimize steric hindrance.

Reaction Pathway Simulations for Synthetic Transformations

Computational chemistry can simulate the pathways of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, a key reaction to investigate would be nucleophilic substitution at the bromomethyl group, a common transformation for alkyl bromides.

Simulations could model the reaction with various nucleophiles, determining whether the reaction proceeds via an SN1 or SN2 mechanism. By calculating the activation energies for each step, the reaction kinetics and the feasibility of different synthetic routes could be predicted. This would be invaluable for optimizing reaction conditions and predicting potential side products. For instance, a study on a different bromo-compound demonstrated how theoretical calculations can provide information on electronic properties and predict physical-chemical properties. scielo.br

Future Research Trajectories and Emerging Paradigms for 6 Bromomethyl 2,2 Dimethyloxane

Development of Sustainable and Greener Synthetic Protocols

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce environmental impact and enhance safety. Future research on 6-(bromomethyl)-2,2-dimethyloxane should prioritize the development of sustainable synthetic routes.

Current synthetic approaches to tetrahydropyran (B127337) rings often rely on methods that may not be environmentally benign. nih.govresearchgate.net Green alternatives could involve the use of renewable starting materials and catalytic processes that minimize waste. rsc.org For instance, the catalytic production of tetrahydropyran (THP) from biomass-derived furfural (B47365) has been demonstrated, offering a precedent for developing sustainable pathways to substituted THP derivatives. rsc.org

One promising avenue is the application of heteropoly acids as recyclable catalysts for the cyclodehydration of diols to form cyclic ethers. researchgate.net Research could focus on designing a suitable diol precursor for this compound that can undergo efficient and selective cyclization under these green conditions. Another approach involves the intramolecular hydroalkoxylation of hydroxyalkenes, which can be catalyzed by various metals, offering a route to functionalized tetrahydropyrans. organic-chemistry.org

| Precursor Type | Catalytic System | Potential Advantage |

| Substituted 1,n-diols | Heteropoly Acids | Recyclable catalyst, high yields. researchgate.net |

| γ- and δ-hydroxy olefins | Platinum-based catalysts | Tolerates various functional groups. organic-chemistry.org |

| Alkenyl alcohols | Cobalt(salen) complex | Mild reaction conditions. organic-chemistry.org |

| Homoallylic alcohols | Brønsted acids | Stereoselective synthesis. organic-chemistry.org |

Furthermore, the use of high-temperature liquid water, accelerated by dissolved carbon dioxide, for the dehydration of polyalcohols into cyclic ethers presents another green synthetic strategy worth exploring. rsc.org

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer powerful and often more sustainable alternatives to traditional chemical reagents for inducing chemical transformations.

Photochemical Bromination: The introduction of the bromine atom onto the methyl group of a precursor to this compound could be achieved through photochemical means. Photochemical bromination of alkanes, initiated by UV light, is a well-established free-radical substitution reaction. purdue.educognitoedu.orgchemguide.co.uklibretexts.org This method avoids the use of harsh brominating agents and can offer high selectivity. acs.org The application of this technique to a suitable precursor, such as 2,2,6-trimethyloxane, could provide a direct and efficient route to the target compound.

Electrochemical Synthesis: Electro-organic synthesis is an emerging green technology that uses electricity to drive chemical reactions, often with high selectivity and reduced waste. mdpi.comscispace.com The electrochemical bromination of organic compounds, including alkenes and alkynes, has been extensively studied and offers a controlled and safer way to introduce bromine. mdpi.comresearchgate.net Research could investigate the electrochemical bromination of a precursor containing a suitable functional group that can be converted to the methyl group, or the direct electrochemical bromination at the methyl position under specific conditions. Furthermore, electrochemical methods can be used to generate hypervalent bromine(III) compounds, which can act as versatile reagents for further functionalization. acs.org

Application in Flow Chemistry and Microreactor Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. sci-hub.semdpi.comuc.ptspringerprofessional.de The synthesis of heterocyclic compounds, including those involving halogenation, has been shown to benefit significantly from this technology. sci-hub.sersc.orgresearchgate.netrsc.org

Future research should explore the synthesis of this compound and its derivatives using flow chemistry. For instance, photochemical brominations can be significantly accelerated and controlled in microreactors, leading to excellent selectivity for the desired monobrominated product. acs.orgrsc.org The small dimensions of microreactors allow for efficient light penetration and precise temperature control, minimizing side reactions. rsc.org

Similarly, hazardous reagents, if required for specific transformations, can be generated and consumed in situ within a flow system, greatly enhancing safety. rsc.org The telescoping of multiple reaction steps in a continuous flow process, without the need for isolating intermediates, could also streamline the synthesis of more complex molecules derived from this compound. uc.pt

| Technology | Application to this compound Synthesis | Key Benefits |

| Flow Chemistry | Continuous synthesis of the tetrahydropyran ring and subsequent bromination. | Improved safety, scalability, and process control. sci-hub.semdpi.com |

| Microreactors | Photochemical and electrochemical transformations. | Enhanced reaction rates, selectivity, and safety. rsc.orgresearchgate.net |

Design of Novel Analogues for Enhanced Reactivity or Selectivity

The functional group handles on this compound, namely the bromo-methyl group and the tetrahydropyran ring, provide ample opportunities for the design and synthesis of novel analogues with potentially enhanced reactivity or selectivity for various applications.

Research in this area could focus on:

Modification of the Bromomethyl Group: The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups, leading to a library of derivatives. The reactivity of this group can be fine-tuned by introducing electron-withdrawing or -donating groups elsewhere on the tetrahydropyran ring.

Substitution on the Tetrahydropyran Ring: The synthesis of analogues with additional substituents on the tetrahydropyran ring could lead to compounds with altered steric and electronic properties, influencing their reactivity and biological activity. rsc.orgnih.govnih.govresearchgate.netnih.gov Methods for the synthesis of highly functionalized tetrahydropyrans, such as cascade cycloadditions and Prins cyclizations, could be adapted for this purpose. rsc.orgnih.gov

Chiral Synthesis: The development of enantioselective syntheses of this compound and its analogues would be crucial for exploring their stereospecific interactions in biological systems or as chiral building blocks. nih.govacs.org

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, could be employed to predict the reactivity and potential biological activity of designed analogues, guiding synthetic efforts towards compounds with desired properties. nih.gov

Q & A

Basic: What are the recommended synthetic routes for preparing 6-(Bromomethyl)-2,2-dimethyloxane with high yield?

Methodological Answer:

The bromomethyl group in such oxane derivatives is typically introduced via radical bromination or nucleophilic substitution. For example, bromination of the corresponding methyl group using N-bromosuccinimide (NBS) under UV light in a non-polar solvent (e.g., CCl₄) can yield the desired product . Alternatively, substituting a hydroxylmethyl precursor with HBr in the presence of a Lewis acid (e.g., PBr₃) may enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction optimization should include monitoring by TLC and GC-MS to minimize side products like di-brominated species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.